molecular formula C9H14ClN3O2S B2631808 (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride CAS No. 1353997-92-8

(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride

Cat. No.: B2631808
CAS No.: 1353997-92-8
M. Wt: 263.74
InChI Key: YZXHMVQWDGSQSE-DDWIOCJRSA-N
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Description

®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring connected via a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted sulfonamides and pyridine derivatives.

Mechanism of Action

The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is unique due to its combined structural features of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXHMVQWDGSQSE-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NS(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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